Ethyl 2-(aminomethyl)thiazole-4-carboxylate serves as a valuable building block for the synthesis of various bioactive molecules, including:
The molecule's chelating properties make it a suitable candidate for the design and development of ligands. Ligands are molecules that bind to specific receptors or enzymes, and they play a crucial role in various biological processes. By incorporating Ethyl 2-(aminomethyl)thiazole-4-carboxylate into ligand structures, researchers can modulate their binding affinity and selectivity towards specific targets, potentially leading to the development of new diagnostic tools and therapeutic agents [].
Ethyl 2-(aminomethyl)thiazole-4-carboxylate is a heterocyclic organic compound characterized by its thiazole ring structure, which is substituted with an aminomethyl group and a carboxylate ester. Its molecular formula is CHNOS, and it has a molecular weight of approximately 186.23 g/mol. The compound exhibits significant potential in medicinal chemistry due to its unique structural features that influence its reactivity and biological properties.
Ethyl 2-(aminomethyl)thiazole-4-carboxylate exhibits notable biological activities, particularly as an antibacterial agent. It has been shown to inhibit the enzyme UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis. This inhibition leads to significant antibacterial effects against both gram-positive and gram-negative bacteria, including Staphylococcus epidermidis and Pseudomonas aeruginosa. Additionally, the compound has demonstrated cytotoxic effects on malignant cells, with IC50 values ranging from 0.09 to 0.49 μM against K562 leukemia cells .
The synthesis of ethyl 2-(aminomethyl)thiazole-4-carboxylate typically involves several key steps:
Industrial production methods may utilize similar synthetic routes but are optimized for higher yields and purity through techniques like continuous flow reactors and advanced purification methods such as crystallization and chromatography.
Ethyl 2-(aminomethyl)thiazole-4-carboxylate finds applications in various fields:
Studies have shown that ethyl 2-(aminomethyl)thiazole-4-carboxylate interacts with DNA structures, which may contribute to its antitumor activity. Molecular modeling approaches have been employed to predict its binding affinity and mode of action at the molecular level, highlighting its potential as an anticancer agent .
Several compounds share structural similarities with ethyl 2-(aminomethyl)thiazole-4-carboxylate. These include:
Ethyl 2-(aminomethyl)thiazole-4-carboxylate is unique due to the presence of the aminomethyl group at the 2-position of the thiazole ring. This specific substitution enhances its reactivity and biological activity compared to other thiazole derivatives, potentially increasing its binding affinity to specific molecular targets. Such structural features make it a valuable compound in medicinal chemistry, particularly in antibiotic and anticancer research .
Ethyl 2-(aminomethyl)thiazole-4-carboxylate belongs to the thiazole family, a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms at positions 1 and 3, respectively. Its systematic IUPAC name is ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate, reflecting the substituents:
Common synonyms include:
The compound’s CAS registry number is 91711-96-5, and its molecular formula is C₇H₁₀N₂O₂S, with a molecular weight of 186.23 g/mol.
The molecular structure (Fig. 1) comprises:
| Property | Value | Source |
|---|---|---|
| Melting Point | 177–178°C | |
| Boiling Point | 308.0±15.0°C (760 mmHg) | |
| Density | 1.3±0.1 g/cm³ | |
| SMILES Notation | CCOC(=O)C1=CSC(=N1)CN | |
| InChI Key | MOL file available (MFCD09953588) |
The thiazole ring’s aromaticity is evidenced by its ^1H NMR chemical shifts (7.27–8.77 ppm), while the aminomethyl group’s basicity (pKa ~8–10) enables protonation under acidic conditions.
Early syntheses involved:
Industrial production employs continuous flow reactors and high-performance liquid chromatography (HPLC) for scalability and purity. For example, a 2021 patent (CN102079732B) detailed a one-pot synthesis using acetoacetate and N-bromosuccinimide, achieving yields >90%.
Proton nuclear magnetic resonance spectroscopy provides definitive structural confirmation for ethyl 2-(aminomethyl)thiazole-4-carboxylate through characteristic chemical shift patterns. The thiazole ring proton manifests as a distinctive singlet at approximately 7.41 parts per million [1]. This downfield chemical shift reflects the electron-deficient nature of the heterocyclic carbon adjacent to both nitrogen and sulfur atoms within the five-membered ring system.
The ethyl ester functionality exhibits characteristic multiplicity patterns with the methylene protons appearing as a quartet at 4.34 parts per million and the terminal methyl group resonating as a triplet at 1.38 parts per million [1]. These signals demonstrate the expected coupling patterns consistent with an ethoxycarbonyl substituent. The aminomethyl group attached to the thiazole ring produces a singlet at 5.85 parts per million, representing the two equivalent amino protons [1].
In deuterated dimethyl sulfoxide, related thiazole derivatives display similar patterns with minor chemical shift variations. The thiazole ring proton typically appears between 7.40 and 7.64 parts per million across various substituted derivatives [1]. The ethyl ester protons maintain consistent chemical shifts, with the methylene quartet observed between 4.20 and 4.34 parts per million and the methyl triplet appearing between 1.23 and 1.38 parts per million [1].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of each carbon atom within the molecular framework. The carbonyl carbon of the ethyl ester typically resonates between 162 and 167 parts per million, reflecting its electron-deficient character due to the adjacent electronegative oxygen atoms [1]. The thiazole ring carbons exhibit characteristic chemical shifts with the carbon bearing the carboxylate group appearing around 120-130 parts per million.
The ethyl ester carbons demonstrate predictable resonance patterns with the methylene carbon appearing at approximately 61 parts per million and the terminal methyl carbon at 13-14 parts per million [1]. These values align with established chemical shift databases for aliphatic carbons bearing ester functionality.
For substituted derivatives, the carbon chemical shifts provide structural confirmation through distinctive patterns. The imine carbon in Schiff base derivatives resonates significantly downfield, typically between 140 and 180 parts per million, depending on the substituent electronic characteristics [1].
Infrared spectroscopic analysis provides functional group identification through characteristic vibrational frequencies. The carbonyl stretch of the ethyl ester appears as a strong absorption between 1680 and 1700 wavenumbers, consistent with conjugated ester functionality [1]. This frequency range reflects the partial conjugation between the carbonyl group and the adjacent thiazole aromatic system.
Primary amine stretching vibrations manifest as broad absorptions in the 3300-3150 wavenumber region, representing symmetric and antisymmetric nitrogen-hydrogen stretching modes [1]. Aromatic carbon-hydrogen stretching appears around 3000 wavenumbers, while the thiazole ring carbon-carbon and carbon-nitrogen stretching vibrations occur at approximately 1566 wavenumbers [1].
In Schiff base derivatives, the disappearance of primary amine stretches and the appearance of imine carbon-nitrogen stretching between 1610 and 1620 wavenumbers confirms successful condensation reactions [1]. Hydroxyl stretching in phenolic derivatives produces characteristic broad absorptions between 3200 and 3450 wavenumbers [1].
High-resolution mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural elucidation. The molecular ion peak for ethyl 2-(aminomethyl)thiazole-4-carboxylate appears at mass-to-charge ratio 186.0306, corresponding to the protonated molecular ion . This technique enables precise mass determination within acceptable error margins for elemental composition confirmation.
Fragmentation patterns reveal characteristic losses consistent with the molecular structure. Common fragmentations include loss of the ethoxycarbonyl group (mass loss of 73 atomic mass units) and cleavage of the aminomethyl substituent . These fragmentation pathways provide structural confirmation and aid in distinguishing between positional isomers.
Tandem mass spectrometry experiments enable detailed fragmentation pathway elucidation through collision-induced dissociation studies . These investigations support proposed structural assignments and provide additional confirmation of molecular connectivity patterns.
X-ray crystallographic studies of thiazole carboxylate derivatives reveal important structural features and intermolecular interactions. Related compounds such as 2,4-dimethyl-1,3-thiazole-5-carboxylic acid crystallize in the monoclinic space group P21/c with unit cell parameters a = 4.8120(3) Å, b = 14.3729(7) Å, c = 9.9178(5) Å, and β = 94.037(2)° [4]. These structural parameters provide insights into molecular packing arrangements and crystal lattice characteristics.
The thiazole ring adopts a planar conformation with bond lengths consistent with aromatic character. The sulfur-carbon bond length typically measures approximately 1.71 Å, while carbon-nitrogen bonds within the ring measure around 1.32 Å [4]. The ester functionality maintains standard bond lengths and angles consistent with sp2 hybridization at the carbonyl carbon.
Crystal packing analysis reveals intermolecular hydrogen bonding patterns that stabilize the crystal lattice. Oxygen-hydrogen···nitrogen hydrogen bonds connect molecules to form polymeric chains, while carbon-hydrogen···oxygen interactions contribute to two-dimensional supramolecular frameworks [4]. These intermolecular interactions influence physical properties such as melting point and solubility characteristics.
Crystallographic analysis provides precise geometric parameters for bond lengths, bond angles, and torsion angles within the molecular framework. The thiazole ring maintains planarity with minimal deviation from the mean plane, typically less than 0.026 Å for ring atoms [5]. This planarity facilitates effective π-electron delocalization throughout the heterocyclic system.
The carboxylate substituent orientation relative to the thiazole ring depends on steric and electronic factors. In most derivatives, the ester carbonyl group adopts a coplanar arrangement with the thiazole ring to maximize conjugative stabilization [4]. The ethyl chain typically adopts an extended conformation to minimize steric interactions.
Intramolecular hydrogen bonding interactions between the amino group and thiazole nitrogen atom contribute to conformational stability [6]. These interactions typically involve nitrogen-hydrogen···nitrogen distances of approximately 2.0-2.2 Å, consistent with moderate hydrogen bonding strength [6].
Hirshfeld surface analysis quantifies intermolecular interactions within the crystal structure. For thiazole carboxylate derivatives, hydrogen-hydrogen contacts typically account for 37-50% of the total surface area, while nitrogen-hydrogen/hydrogen-nitrogen contacts contribute 13-16% [5]. Oxygen-hydrogen/hydrogen-oxygen interactions represent approximately 16-17% of surface contacts, reflecting the importance of hydrogen bonding in crystal stabilization [5].
The crystal packing exhibits characteristic patterns with molecules arranged in layers parallel to specific crystallographic planes. These arrangements optimize intermolecular hydrogen bonding while minimizing unfavorable steric interactions [4]. The resulting crystal structures demonstrate thermal stability and mechanical integrity suitable for pharmaceutical applications.
Sulfur-hydrogen and carbon-hydrogen interactions contribute to crystal cohesion, accounting for approximately 15% and 7% of surface contacts respectively [5]. These weaker interactions complement stronger hydrogen bonds to create robust three-dimensional crystal architectures.
Density functional theory calculations reveal preferred conformational arrangements for ethyl 2-(aminomethyl)thiazole-4-carboxylate derivatives. The thiazole ring maintains planarity across different environments, with the aminomethyl and carboxylate substituents adopting orientations that minimize steric hindrance while maximizing electronic stabilization [7].
The semi-extended β2 conformation represents the global minimum energy structure, characterized by torsion angles φ,ψ ≈ 180°, 0° [6]. This conformation benefits from intramolecular nitrogen-hydrogen···nitrogen hydrogen bonding between the amino group and thiazole nitrogen atom, providing stabilization energy of approximately 20 kilojoules per mole [6].
Solvent effects influence conformational populations through differential solvation of polar and nonpolar regions. In gas phase calculations, the preferred conformation accounts for approximately 99% of the molecular population, while in polar solvents this preference decreases to 69% due to competitive solvation interactions [6]. These environmental effects impact spectroscopic properties and biological activity profiles.
Molecular orbital calculations provide insights into electronic distribution and reactivity patterns. The highest occupied molecular orbital typically localizes on the thiazole ring nitrogen and amino group, while the lowest unoccupied molecular orbital concentrates on the thiazole ring carbon atoms and carbonyl functionality [8]. This orbital distribution influences nucleophilic and electrophilic reactivity patterns.
The HOMO-LUMO energy gap for thiazole carboxylate derivatives ranges from 3.72 to 4.2 electron volts, depending on substituent electronic characteristics . Electron-withdrawing groups decrease this gap, enhancing charge-transfer properties and potentially increasing biological activity . Extended π-conjugation systems further stabilize molecular orbitals and influence electronic transitions.
Natural bond orbital analysis reveals donor-acceptor interactions that stabilize the molecular structure. Sulfur lone pair donation to adjacent carbon-nitrogen antibonding orbitals contributes approximately 15-20 kilojoules per mole of stabilization energy [8]. These interactions influence bond lengths and chemical reactivity patterns throughout the molecular framework.
Electrostatic potential surface maps indicate charge distribution patterns relevant to intermolecular interactions and biological activity. The thiazole nitrogen atoms exhibit negative electrostatic potential, making them favorable sites for hydrogen bond acceptance [8]. Conversely, the amino group protons display positive potential, facilitating hydrogen bond donation to appropriate acceptors.
The carbonyl oxygen atoms demonstrate significant negative charge density, consistent with their role as hydrogen bond acceptors in crystal structures and biological systems [8]. The ethyl ester carbons maintain relatively neutral electrostatic character, contributing primarily through van der Waals interactions rather than specific polar contacts.
Dipole moment calculations indicate moderate molecular polarity, typically ranging from 2.5 to 4.0 Debye units depending on substituent patterns [8]. This polarity level facilitates solubility in moderately polar solvents while maintaining sufficient lipophilicity for biological membrane permeation.
Ethyl 2-(aminomethyl)thiazole-4-carboxylate exhibits a melting point range of 175-178°C, indicating crystalline stability and intermolecular organization [9] [10] [11]. This melting point reflects the balance between molecular size, hydrogen bonding capacity, and crystal packing efficiency. The narrow melting range suggests high purity and uniform crystal structure throughout the solid sample.
Thermal analysis techniques reveal decomposition patterns and stability limits under elevated temperature conditions. The compound maintains structural integrity up to approximately 200°C before undergoing thermal degradation processes [12]. Differential scanning calorimetry studies indicate endothermic melting transitions consistent with crystalline-to-liquid phase changes without concurrent decomposition.
The predicted boiling point of 308.0±15.0°C at standard atmospheric pressure provides insights into vapor pressure characteristics and volatility behavior [9]. This relatively high boiling point indicates low volatility under ambient conditions, supporting storage stability and minimizing handling losses during processing operations.
Solubility profiles demonstrate the compound's behavior in various solvent systems relevant to pharmaceutical and synthetic applications. The compound exhibits slight solubility in dimethyl sulfoxide and methanol, reflecting its moderate polarity and hydrogen bonding capacity [13]. These solubility characteristics influence formulation strategies and extraction procedures.
Aqueous solubility remains limited due to the hydrophobic ethyl ester group and aromatic thiazole ring system. The predicted water solubility logarithm of -3.147 moles per liter indicates poor aqueous dissolution, necessitating cosolvent systems or alternative formulation approaches for aqueous applications .
The compound demonstrates enhanced solubility in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide, achieving concentrations of approximately 20 milligrams per milliliter [12]. These solubility characteristics facilitate synthetic transformations and analytical procedures requiring homogeneous solution conditions.
Chemical stability studies reveal the compound's behavior under various pH and temperature conditions relevant to storage and application environments. The ester functionality exhibits moderate stability at physiological pH (7.4), with hydrolysis half-lives exceeding 5 hours under standard conditions [14]. This stability profile supports pharmaceutical applications requiring extended circulation times.
Under acidic conditions (pH 1.0), ester hydrolysis accelerates significantly, with half-lives decreasing to approximately 1-2 hours [14]. This pH-dependent stability influences formulation requirements and suggests potential for pH-triggered drug release applications. The amino group maintains protonation under acidic conditions, potentially affecting solubility and biological activity.
Storage stability assessments indicate optimal conditions involve protection from light, moisture, and elevated temperatures. The compound maintains chemical integrity when stored in sealed containers at room temperature under inert atmosphere conditions [15] [11]. These storage requirements ensure long-term stability for research and pharmaceutical applications.
The compound exhibits a predicted density of 1.3±0.1 grams per cubic centimeter, indicating moderate molecular packing density consistent with organic crystalline solids [9]. This density value supports pharmaceutical processing calculations and formulation density requirements for tablet and capsule applications.
The logarithmic partition coefficient (LogP) of 0.89 indicates moderate lipophilicity, suggesting balanced hydrophilic and lipophilic characteristics [9]. This partition coefficient supports cellular membrane permeation while maintaining aqueous solubility for biological distribution. The value falls within optimal ranges for oral drug absorption and bioavailability.
The predicted pKa value of 2.60±0.10 reflects the acidity of the protonated amino group under physiological conditions [13]. This ionization constant influences pH-dependent solubility, protein binding, and cellular uptake characteristics. The relatively low pKa indicates predominant protonation at physiological pH, affecting charge distribution and intermolecular interactions.